molecular formula C22H20N2O3 B11548482 ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate CAS No. 73035-27-5

ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11548482
CAS No.: 73035-27-5
M. Wt: 360.4 g/mol
InChI Key: VPUYSAARIPPTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyrans are known for their diverse biological activities and are commonly found in natural products such as alkaloids, carbohydrates, and antibiotics

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency. Industrial production methods often utilize similar synthetic routes but may involve different catalysts or reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of oxidative reactions by breaking the chains of oxidative processes and decomposing hydroperoxides . This dual action makes it a promising antioxidant for various applications.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds such as:

Properties

CAS No.

73035-27-5

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(15-11-9-14(2)10-12-15)17(13-23)21(24)27-20(19)16-7-5-4-6-8-16/h4-12,18H,3,24H2,1-2H3

InChI Key

VPUYSAARIPPTHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.